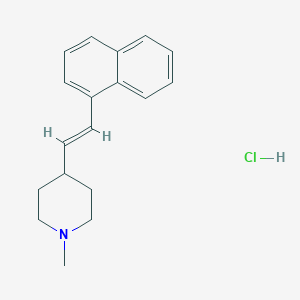

1-Methyl-4-(1-naphthylvinyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

117613-42-0 |

|---|---|

Molecular Formula |

C19H27N3O |

Molecular Weight |

287.8 g/mol |

IUPAC Name |

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine;hydrochloride |

InChI |

InChI=1S/C18H21N.ClH/c1-19-13-11-15(12-14-19)9-10-17-7-4-6-16-5-2-3-8-18(16)17;/h2-10,15H,11-14H2,1H3;1H/b10-9+; |

InChI Key |

GWJYNGSCHXLVLM-RRABGKBLSA-N |

SMILES |

CN1CCC(CC1)C=CC2=CC=CC3=CC=CC=C32.Cl |

Isomeric SMILES |

CN1CCC(CC1)/C=C/C2=CC=CC3=CC=CC=C32.Cl |

Canonical SMILES |

CN1CCC(CC1)C=CC2=CC=CC3=CC=CC=C32.Cl |

Synonyms |

1-methyl-4-(1-naphthylvinyl)piperidine B 120 B-120 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of 1-Methyl-4-(1-naphthylvinyl)piperidine

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-4-(1-naphthylvinyl)piperidine is a synthetic piperidine derivative with purported activity as a choline acetyltransferase (CAT) inhibitor.[1] This technical guide provides a detailed overview of its proposed mechanism of action, drawing upon available data for the compound and its close structural analogue, (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine (B115). The primary mechanism appears to be the inhibition of acetylcholine synthesis, with potential secondary effects on nicotinic acetylcholine receptors. This document outlines the current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows.

Introduction

This compound is a member of the piperidine class of organic compounds, which are noted for their diverse biological activities.[1] Structurally, it features a piperidine ring with a methyl group at the first position and a 1-naphthylvinyl group at the fourth position. Its investigation has been primarily in the context of neurodegenerative diseases, such as Alzheimer's disease, where cholinergic system deficits are a key pathological feature.[1] The central hypothesis for its mechanism of action is the inhibition of choline acetyltransferase (CAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1]

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound is the competitive inhibition of choline acetyltransferase (CAT).[1] By binding to the active site of CAT, it is thought to prevent the synthesis of acetylcholine from its precursors, choline and acetyl-CoA. This reduction in acetylcholine levels would, in turn, impact cholinergic neurotransmission.

Furthermore, in-vivo studies on the structurally similar tetrahydropyridine analogue, B115, suggest a more complex pharmacological profile. Chronic administration of B115 resulted in a significant increase in nicotinic acetylcholine receptor (nAChR) binding in the cortex, without affecting muscarinic acetylcholine receptors (mAChR). This suggests a potential secondary or adaptive mechanism involving the upregulation of nicotinic receptors.

Signaling Pathway Diagram

Caption: Proposed mechanism of action and signaling pathway.

Quantitative Data

| Parameter | Value | Species | Tissue | Notes |

| Choline Acetyltransferase (CAT) Inhibition | Up to 80% | Rat | Brain | Following multiple intraperitoneal administrations. |

| Acetylcholine (ACh) Level Reduction | ~25% | Rat | Brain | Despite significant CAT inhibition. |

| Nicotinic Receptor Binding | 45% Increase | Rat | Cortex | Following 3 weeks of twice-daily administration. |

| Muscarinic Receptor Binding (Total and High-Affinity) | No Change | Rat | Cortex | Following 3 weeks of twice-daily administration. |

Experimental Protocols

The following are detailed methodologies for the key experiments relevant to the proposed mechanism of action of this compound.

Choline Acetyltransferase (CAT) Activity Assay (Spectrophotometric)

This protocol is based on a commercially available colorimetric assay kit.

Principle: Acetyl-CoA reacts with choline, catalyzed by CAT, to produce coenzyme A (CoA). CoA then reacts with 4,4'-dithiopyridine to produce a colored product, the absorbance of which is measured at 324 nm. The CAT activity is proportional to the rate of color formation.

Materials:

-

Tissue homogenate (e.g., brain tissue)

-

Phosphate buffered saline (PBS), pH 7.4

-

Substrate working solution (containing acetyl-CoA and choline)

-

Chromogenic agent (4,4'-dithiopyridine)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue in ice-cold PBS. Centrifuge the homogenate and collect the supernatant.

-

Reaction Setup: In a microcentrifuge tube, add the tissue supernatant (sample) and pre-warmed substrate working solution. For the control, the enzyme in the supernatant is heat-inactivated prior to the addition of the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by heating at 100°C for 2 minutes.

-

Chromogenic Reaction: Add the chromogenic agent to the reaction mixture and incubate at room temperature for 15 minutes to allow for color development.

-

Measurement: Measure the absorbance of the solution at 324 nm.

-

Calculation: Calculate the CAT activity based on the difference in absorbance between the sample and the control, using a standard curve if necessary.

Experimental Workflow: CAT Assay

Caption: Workflow for the spectrophotometric CAT activity assay.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Principle: This radioligand binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-nicotine or [³H]-epibatidine) from nAChRs in a tissue preparation.

Materials:

-

Brain tissue homogenate (e.g., cortex)

-

Assay buffer

-

Radioligand (e.g., [³H]-nicotine)

-

Test compound (this compound)

-

Non-specific binding control (e.g., a high concentration of unlabeled nicotine)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In test tubes, combine the membrane preparation, radioligand, and varying concentrations of the test compound or the non-specific binding control.

-

Incubation: Incubate the tubes at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki or IC50 value.

Experimental Workflow: nAChR Binding Assay

Caption: Workflow for the nAChR radioligand binding assay.

Conclusion

The available evidence suggests that this compound is an inhibitor of choline acetyltransferase. However, the lack of direct quantitative binding or functional data for this specific compound necessitates a reliance on findings from its close analogue, B115. The in-vivo data for B115 indicates a potent inhibition of brain CAT, although this does not translate to a proportional decrease in acetylcholine levels. Furthermore, the observed upregulation of nicotinic receptors with chronic B115 administration points towards a more intricate mechanism of action that may involve adaptive changes in the cholinergic system. Further research is required to elucidate the precise pharmacological profile of this compound, including direct measurement of its affinity for CAT and various neurotransmitter receptors, as well as its metabolic fate in vivo.

References

In-Depth Technical Guide: The Biological Activity of 1-Methyl-4-(1-naphthylvinyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(1-naphthylvinyl)piperidine is a piperidine derivative with reported inhibitory activity against choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] This technical guide provides a comprehensive overview of its synthesis, proposed mechanism of action, and known biological effects, primarily drawing parallels from its close analog, (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115). Due to a lack of direct quantitative bioactivity data for the title compound, information from this analog is presented as a strong indicator of its potential biological profile. This document is intended to serve as a foundational resource for researchers in neuropharmacology and drug development.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-methyl-4-[(E)-2-(naphthalen-1-yl)ethenyl]piperidine |

| Molecular Formula | C₂₀H₂₃N |

| Molecular Weight | 277.41 g/mol |

| CAS Number | 129148-73-8 |

| Isomers | Exists as (E) and (Z) isomers. The (E) isomer is more commonly cited in synthesis literature. |

Synthesis

A detailed protocol for the synthesis of this compound has been described. The synthesis primarily involves a Wittig reaction between 1-naphthylmethyltriphenylphosphonium chloride and 1-methyl-4-piperidone.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-naphthylmethyltriphenylphosphonium chloride

-

n-Butyllithium in hexanes

-

1-methyl-4-piperidone

-

Anhydrous diethyl ether

-

Magnesium sulfate

-

Petroleum ether

Procedure:

-

A suspension of 1-naphthylmethyltriphenylphosphonium chloride in anhydrous diethyl ether is prepared in a nitrogen-purged reaction vessel.

-

The suspension is cooled to 0°C, and a solution of n-butyllithium in hexanes is added dropwise to form the ylide. The mixture is stirred at room temperature for 2 hours.

-

A solution of 1-methyl-4-piperidone in diethyl ether is then added dropwise to the ylide solution.

-

The reaction mixture is refluxed overnight, then cooled to room temperature.

-

The precipitated triphenylphosphine oxide is removed by filtration.

-

The filtrate is washed with water, dried over magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization from petroleum ether to yield this compound.

Caption: Synthesis workflow for this compound.

Biological Activity

Choline Acetyltransferase (ChAT) Inhibition

In vivo studies in rats demonstrated that multiple intraperitoneal administrations of B115 resulted in a significant, dose-dependent decrease in brain choline acetyltransferase activity. This suggests that this compound likely acts as a potent inhibitor of this key enzyme in acetylcholine synthesis.

Effects on Cholinergic Receptors

Chronic administration of B115 in rats led to a notable increase in the density of nicotinic acetylcholine receptors in the cortex, while muscarinic receptor binding remained unchanged. This indicates a potential for an adaptive upregulation of nicotinic receptors in response to reduced acetylcholine levels.

Quantitative Biological Data (for the analog B115)

| Biological Target | Assay Type | Species | Effect |

| Choline Acetyltransferase (CAT) | In vivo enzyme activity | Rat (brain) | Up to 80% decrease in activity |

| Nicotinic Acetylcholine Receptors | In vivo receptor binding | Rat (cortex) | 45% increase in binding |

| Muscarinic Acetylcholine Receptors (M1 & M2) | In vivo receptor binding | Rat (cortex) | No change in binding |

Mechanism of Action & Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of choline acetyltransferase. By blocking this enzyme, the compound reduces the synthesis of acetylcholine from its precursors, choline and acetyl-CoA. This leads to a depletion of acetylcholine in the presynaptic terminal, thereby modulating cholinergic neurotransmission.

Caption: Cholinergic signaling pathway showing inhibition of ChAT.

Experimental Protocols for Biological Assays

While a specific, detailed protocol for testing this compound is not available, a general method for assessing choline acetyltransferase inhibition is provided below.

General Protocol: In Vitro Choline Acetyltransferase (ChAT) Inhibition Assay

This protocol is based on the radiometric assay, a common method for measuring ChAT activity.

Materials:

-

Purified or recombinant choline acetyltransferase

-

[¹⁴C]-Acetyl Coenzyme A

-

Choline chloride

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Scintillation cocktail

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a reaction mixture containing assay buffer, choline chloride, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding purified ChAT to the reaction mixture.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Start the labeling by adding [¹⁴C]-Acetyl CoA and continue the incubation.

-

Stop the reaction by adding a stopping reagent (e.g., a solution that precipitates the unreacted [¹⁴C]-Acetyl CoA).

-

Separate the radiolabeled acetylcholine product from the unreacted [¹⁴C]-Acetyl CoA (e.g., by liquid-liquid extraction or ion-exchange chromatography).

-

Quantify the amount of [¹⁴C]-acetylcholine formed using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Discussion and Future Directions

This compound and its analogs represent a class of compounds with the potential to modulate the cholinergic system through the inhibition of choline acetyltransferase. The significant in vivo activity of the tetrahydropyridine analog suggests that the piperidine derivative warrants further investigation.

Future research should focus on:

-

Quantitative in vitro characterization: Determining the IC₅₀ and Kᵢ values of this compound for choline acetyltransferase from different species (e.g., human, rat).

-

Selectivity profiling: Assessing the inhibitory activity against other cholinesterases (acetylcholinesterase and butyrylcholinesterase) and a broader panel of receptors and enzymes to understand its selectivity profile.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a series of analogs to understand the key structural features required for potent and selective ChAT inhibition.

-

In vivo efficacy studies: Evaluating the potential of this compound to modulate cholinergic function and its therapeutic potential in animal models of cognitive disorders.

Conclusion

This compound is a promising, yet under-characterized, inhibitor of choline acetyltransferase. The available data, primarily from a closely related analog, strongly supports its potential as a modulator of the cholinergic system. This technical guide provides a summary of the current knowledge and a framework for guiding future research into the pharmacological properties and therapeutic potential of this compound.

References

Pharmacological Profile of 1-Methyl-4-(1-naphthylvinyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(1-naphthylvinyl)piperidine is a synthetic compound with notable activity as a choline acetyltransferase (ChAT) inhibitor and a calcium channel blocker.[1][2] This dual mechanism of action suggests its potential for investigation in therapeutic areas such as neurodegenerative diseases and cardiovascular conditions. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, details relevant experimental methodologies for its characterization, and visualizes the key signaling pathways it modulates. While specific quantitative binding and functional data for this compound are not extensively available in public literature, this guide serves as a framework for its further investigation.

Introduction

This compound is a piperidine derivative with a molecular formula of C20H23N.[1] Its structure, featuring a naphthalene moiety, is key to its biological activity. The compound has been identified as an inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] This activity positions it as a compound of interest for studying cholinergic signaling and its role in conditions like Alzheimer's disease.[1] Furthermore, studies have demonstrated its ability to induce a dose-dependent decrease in blood pressure in animal models, suggesting a mechanism involving the blockade of calcium channels.[2]

Mechanism of Action

The pharmacological effects of this compound appear to be mediated through two primary mechanisms:

-

Choline Acetyltransferase (ChAT) Inhibition: By inhibiting ChAT, the compound reduces the synthesis of acetylcholine, a critical neurotransmitter for cognitive functions such as memory and learning.[1] This mechanism is a key target for therapeutic intervention in neurodegenerative disorders characterized by cholinergic deficits.

-

Calcium Channel Blockade: The compound has been shown to decrease calcium influx in isolated cortical synaptosomes.[2] This action on calcium channels is likely responsible for its observed hypotensive effects.[2]

Quantitative Pharmacological Data

Table 1: Receptor and Enzyme Binding Affinities (Hypothetical)

| Target | Radioligand | Kᵢ (nM) | Source |

| Choline Acetyltransferase | [³H]-Acetyl-CoA | TBD | |

| L-type Calcium Channel | [³H]-Nitrendipine | TBD | |

| Muscarinic M1 Receptor | [³H]-Pirenzepine | TBD | |

| Nicotinic α7 Receptor | [³H]-α-Bungarotoxin | TBD |

TBD: To be determined

Table 2: In Vitro Functional Potency (Hypothetical)

| Assay | Cell Line | Parameter | IC₅₀ / EC₅₀ (nM) | Source |

| ChAT Inhibition Assay | Rat brain homogenate | IC₅₀ | TBD | |

| Calcium Influx Assay | PC12 cells | IC₅₀ | TBD |

TBD: To be determined

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

References

1-Methyl-4-(1-naphthylvinyl)piperidine: A Technical Guide on its Role as a Choline Acetyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(1-naphthylvinyl)piperidine, a piperidine derivative that has been identified as an inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine. This document consolidates available research to detail its mechanism of action, present quantitative data on related compounds, outline relevant experimental protocols, and visualize its place within the cholinergic signaling pathway. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of cholinergic systems and the development of novel therapeutics targeting neurodegenerative diseases.

Introduction

Choline acetyltransferase (ChAT) is a critical enzyme in the central and peripheral nervous systems, catalyzing the synthesis of acetylcholine (ACh) from choline and acetyl-coenzyme A. The integrity of the cholinergic system is fundamental for numerous physiological processes, including learning, memory, and muscle contraction. Consequently, inhibitors of ChAT are valuable tools for neurochemical research and hold potential as therapeutic agents for a variety of neurological disorders. This compound has emerged as a compound of interest due to its demonstrated ability to inhibit ChAT. This guide delves into the technical details of this compound's interaction with its enzymatic target.

Mechanism of Action

This compound is understood to act as a competitive inhibitor of choline acetyltransferase. This mechanism entails the molecule binding to the active site of the ChAT enzyme, thereby preventing the binding of its natural substrate, choline. This direct competition reduces the rate of acetylcholine synthesis, leading to a decrease in the overall levels of this neurotransmitter in the synaptic cleft.

Quantitative Data

| Compound | Assay Type | Target | Result |

| (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115) | In vivo | Rat Brain ChAT | Decreased ChAT activity by as much as 80% upon multiple ip administration[1] |

| N-methyl-4-(1-naphthylvinyl)pyridinium iodide (C1-NVP+) | In vitro | ChAT | I50 = 0.57 µM or 5.2 µM (depending on enzyme sensitivity state) |

It is important to note that the data for B115 is from an in vivo study and represents a reduction in enzyme activity within a biological system, not a direct measure of inhibitory concentration. The I50 values for C1-NVP+ provide a more direct, though still referential, indication of the inhibitory potential.

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a Wittig reaction. The following is a generalized protocol based on established chemical principles:

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Materials:

-

1-Naphthylmethyltriphenylphosphonium chloride

-

n-Butyllithium in hexanes

-

1-Methyl-4-piperidone

-

Anhydrous diethyl ether

-

Magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of 1-naphthylmethyltriphenylphosphonium chloride in anhydrous ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C, and a solution of n-butyllithium in hexanes is added dropwise to generate the corresponding phosphonium ylide, indicated by a color change.

-

A solution of 1-methyl-4-piperidone in anhydrous ether is then added dropwise to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Choline Acetyltransferase (ChAT) Activity Assay

The following is a representative protocol for determining the inhibitory activity of compounds against ChAT. This method is based on the colorimetric detection of Coenzyme A (CoA), a product of the ChAT-catalyzed reaction.

Experimental Workflow: ChAT Inhibition Assay

Caption: A typical workflow for an in vitro choline acetyltransferase inhibition assay.

Materials:

-

Purified choline acetyltransferase

-

Acetyl Coenzyme A (Acetyl-CoA)

-

Choline chloride

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

A reaction mixture is prepared in a 96-well plate containing phosphate buffer, acetyl-CoA, and choline chloride.

-

The test compound, this compound, is added to the wells at various concentrations. A control well containing the vehicle (e.g., DMSO) is also prepared.

-

The enzymatic reaction is initiated by adding a solution of purified choline acetyltransferase to each well.

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

After incubation, the reaction is stopped, and the amount of Coenzyme A produced is quantified by adding DTNB. DTNB reacts with the free thiol group of CoA to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically.

-

The absorbance is read at 412 nm using a microplate reader.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the absorbance of the control wells.

-

IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Context

This compound exerts its effect at the presynaptic terminal of cholinergic neurons by inhibiting the synthesis of acetylcholine. This action has downstream consequences for cholinergic signaling.

Cholinergic Synaptic Transmission and Inhibition by this compound

Caption: Inhibition of acetylcholine synthesis at the presynaptic terminal by this compound.

Conclusion

This compound is a noteworthy inhibitor of choline acetyltransferase. While specific in vitro quantitative inhibitory data for this compound remains to be fully characterized in publicly accessible literature, the information available for structurally similar molecules suggests a significant potential for potent ChAT inhibition. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to further investigate this and other piperidine-based ChAT inhibitors. Future studies should focus on determining the precise IC50 and Ki values of this compound and exploring its selectivity and in vivo efficacy in models of cholinergic dysfunction. Such research will be pivotal in clarifying its potential as a pharmacological tool and as a lead compound for the development of novel therapeutics.

References

Spectroscopic and Mechanistic Insights into 1-Methyl-4-(1-naphthylvinyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and experimental protocols related to 1-Methyl-4-(1-naphthylvinyl)piperidine. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description |

| 3060, 3040, 3000 | Aromatic C-H stretch |

| 2940, 2850 | Aliphatic C-H stretch |

| 2780, 2740, 2680 | C-H stretch (Bohlmann bands) |

| 1590, 1510 | Aromatic C=C stretch |

| 1465, 1445 | C-H bend |

| 1380 | CH₃ bend |

| 970 | Trans C-H bend (out-of-plane) |

| 850, 780, 720, 700 | Aromatic C-H bend (out-of-plane) |

Data obtained from KBr pellet.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.33 | m | 2H | Piperidine ring protons |

| 1.70 | m | 5H | Piperidine ring protons |

| 2.20 | s | 3H | N-CH₃ |

| 2.68 | m | 2H | Piperidine ring protons |

| 6.13 | d.d (J=6 Hz) | 2H | Vinyl protons |

| 7.40 | m | 7H | Naphthyl protons |

Spectrum recorded in CDCl₃.[1]

Note: Experimentally determined ¹³C NMR data for this compound was not available in the public domain at the time of this publication.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Wittig reaction.[1] A detailed protocol is as follows:

-

Ylide Formation: A suspension of 1-naphthylmethyltriphenylphosphonium chloride (0.01 mole) in anhydrous ether (125 mL) is stirred under a nitrogen atmosphere. The suspension is cooled to 0°C, and a 2.6M solution of n-butyllithium in hexanes (3.85 mL) is added dropwise via syringe. The resulting orange-yellow precipitate is stirred at room temperature for 2 hours.

-

Wittig Reaction: A solution of 1-methylpiperidine-4-carboxaldehyde (0.01 mole) in ether (25 mL) is added dropwise to the ylide suspension. The reaction mixture becomes colorless, and a white precipitate forms.

-

Reaction Completion and Work-up: The mixture is heated under reflux overnight. After cooling to room temperature, the precipitate is removed by filtration and washed with two 50 mL portions of ether.

-

Extraction and Purification: The combined ethereal filtrates are washed with three 50 mL portions of water until the washings are neutral. The organic layer is dried over MgSO₄ and evaporated in vacuo. The residue is dissolved in petroleum ether, and any precipitated triphenylphosphine oxide is removed by filtration. The petroleum ether solution is then concentrated to yield this compound as a thick syrup.

The final product is a mixture of trans (87.3%) and cis (12.7%) isomers, as determined by gas chromatographic analysis.[1] The strong absorption at 970 cm⁻¹ in the IR spectrum and the NMR peak at δ 6.13 are indicative of the major trans isomer.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Mechanism of Action: Inhibition of Choline Acetyltransferase

This compound has been identified as an inhibitor of choline acetyltransferase (ChAT).[2] This enzyme is responsible for the synthesis of the neurotransmitter acetylcholine from choline and acetyl-CoA. By inhibiting ChAT, this compound can modulate cholinergic signaling, a pathway implicated in various neurological processes and a target for drug development in conditions such as Alzheimer's disease.[2]

The following diagram illustrates the logical relationship of this inhibition within the cholinergic signaling pathway.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methyl-4-(1-naphthylvinyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomers of 1-Methyl-4-(1-naphthylvinyl)piperidine, a compound of interest in medicinal chemistry. Due to its structural similarity to known choline acetyltransferase (ChAT) inhibitors, this compound and its stereoisomers are significant for neurodegenerative disease research.[1] This document details the synthetic protocol for obtaining a mixture of the cis and trans isomers, provides available analytical data for this mixture, and outlines proposed experimental workflows for the separation, characterization, and biological evaluation of the individual isomers. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and pharmacological investigation of this and related piperidine derivatives.

Introduction

This compound is a piperidine derivative featuring a vinyl-linked naphthalene moiety. The presence of the double bond gives rise to geometric isomerism, resulting in cis (Z) and trans (E) forms. The stereochemistry of these isomers is expected to significantly influence their physicochemical properties and biological activity, particularly their potential as inhibitors of choline acetyltransferase (ChAT), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine.[1] A deficiency in acetylcholine is a key feature of Alzheimer's disease and other cognitive disorders. This guide provides the known synthetic and analytical details and proposes a comprehensive experimental strategy to fully characterize and evaluate the individual cis and trans isomers.

Synthesis of Cis and Trans Isomer Mixture

A Wittig reaction between 1-naphthylmethyltriphenylphosphonium chloride and 1-methylpiperidine-4-carboxaldehyde has been reported to yield a mixture of cis and trans isomers of this compound.[2] The reaction favors the formation of the more stable trans isomer.

Experimental Protocol: Wittig Reaction

Materials:

-

1-naphthylmethyltriphenylphosphonium chloride

-

Anhydrous ether

-

n-butyllithium (2.6M solution in hexanes)

-

1-methylpiperidine-4-carboxaldehyde

-

Petroleum ether

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas

Procedure:

-

A 250 mL three-necked round-bottomed flask is equipped with a reflux condenser, an addition funnel, and a gas inlet tube. The system is maintained under a gentle flow of nitrogen.

-

To a stirred suspension of 1-naphthylmethyltriphenylphosphonium chloride (4.39 g, 0.01 mole) in 125 mL of anhydrous ether, an ethereal solution of n-butyllithium (3.85 mL of a 2.6M solution in hexanes) is added dropwise via syringe at 0°C.

-

The solution is stirred at room temperature for 2 hours, during which an orange-yellow precipitate forms.

-

A solution of 1-methylpiperidine-4-carboxaldehyde (1.27 g, 0.01 mole) in 25 mL of ether is added dropwise. The reaction mixture becomes colorless, and a white precipitate separates.

-

The mixture is heated under reflux overnight and then allowed to cool to room temperature.

-

The precipitate is removed by filtration and washed with two 50 mL portions of ether.

-

The combined ethereal filtrates are washed with three 50 mL portions of water until the washings are neutral.

-

The organic solution is dried over MgSO₄ and evaporated in vacuo.

-

The residue is dissolved in petroleum ether, and any precipitated triphenylphosphine oxide is removed by filtration.

-

The petroleum ether solution is concentrated to yield this compound as a thick syrup (1.822 g, 73% yield).[2]

Characterization of the Isomer Mixture

The product obtained from the synthesis is a mixture of cis and trans isomers. Gas chromatographic analysis has indicated a composition of approximately 87.3% trans and 12.7% cis isomer.[2]

Table 1: Analytical Data for the Cis/Trans Mixture of this compound [2]

| Analysis Type | Data |

| Appearance | Thick syrup |

| Yield | 73% |

| Isomer Ratio (trans:cis) | 87.3 : 12.7 (by GC) |

| IR (KBr, cm⁻¹) | 3060, 3040, 3000, 2940, 2850, 2780, 2740, 2680, 1920 (W), 1800 (W), 1725 (W), 1640 (W), 1590, 1510, 1465, 1445, 1380, 1280, 1200, 1140, 1120, 1070, 970 , 850, 780, 720, 700 |

| ¹H NMR (CDCl₃, δ ppm) | 1.70 (m, 5H), 1.33 (m, 2H), 2.20 (s, 3H), 2.68 (m, 2H), 6.13 (d.d, J=6 Hz, 2H) , 7.40 (m, 7H) |

The strong IR absorption at 970 cm⁻¹ is characteristic of the out-of-plane C-H bend of a trans-disubstituted alkene, and the NMR signal at δ 6.13 is indicative of the vinyl protons of the major trans isomer.[2]

Proposed Workflow for Isomer Separation and Characterization

As the individual isomers have not been isolated and characterized, the following workflow is proposed based on standard methodologies for the separation and analysis of geometric isomers.

Caption: Proposed experimental workflow.

Proposed Separation Methodologies

3.1.1. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for separating geometric isomers.

-

Stationary Phase: A reversed-phase C18 column is recommended as a starting point. For enhanced selectivity, phenyl-hexyl or cyano-propyl columns could also be explored.

-

Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid to ensure protonation of the piperidine nitrogen, is suggested. The gradient should be optimized for baseline separation of the two isomers.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthyl chromophore (e.g., ~280 nm) should be employed.

-

Fraction Collection: Fractions corresponding to each isomer peak will be collected, and the solvent will be removed in vacuo to yield the purified isomers.

3.1.2. Fractional Crystallization

Given that the trans isomer is the major product and often has a more regular shape leading to better crystal packing, fractional crystallization could be a viable method for its isolation.

-

Solvent Selection: A systematic screening of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) should be performed to find a system where the trans isomer has lower solubility than the cis isomer.

-

Procedure: The crude mixture is dissolved in a minimal amount of the hot solvent and allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The resulting crystals are collected by filtration and analyzed for isomeric purity. The mother liquor can be subjected to further crystallization steps to enrich the cis isomer.

Proposed Characterization Techniques

Once the isomers are separated, a full spectroscopic and crystallographic characterization is necessary.

Table 2: Proposed Analytical Characterization of Pure Cis and Trans Isomers

| Analysis Type | Expected Data for Cis Isomer | Expected Data for Trans Isomer | Purpose |

| ¹H NMR | Distinct chemical shifts for vinyl protons, likely with a smaller J-coupling constant (~6-12 Hz). | Distinct chemical shifts for vinyl protons, likely with a larger J-coupling constant (~12-18 Hz). | Determination of stereochemistry and structural confirmation. |

| ¹³C NMR | Unique set of carbon signals. | Unique set of carbon signals. | Confirmation of the carbon skeleton. |

| NOESY | Correlation between the vinyl protons and the adjacent piperidine ring protons. | Correlation between the vinyl protons and the adjacent piperidine ring protons. | Unambiguous assignment of cis/trans geometry. |

| Mass Spec. | Molecular ion peak corresponding to the molecular formula (C₁₉H₂₁N). | Molecular ion peak corresponding to the molecular formula (C₁₉H₂₁N). | Confirmation of molecular weight. |

| IR | Absence of a strong band around 970 cm⁻¹. | Presence of a strong band around 970 cm⁻¹ (trans C-H wag). | Confirmation of the double bond geometry. |

| X-ray Cryst. | Definitive solid-state structure, bond lengths, and angles. | Definitive solid-state structure, bond lengths, and angles. | Absolute confirmation of stereochemistry and conformational analysis. |

3.2.1. NMR Spectroscopy

Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments will be crucial for the complete structural elucidation and unambiguous assignment of the cis and trans geometries. The key differentiating feature in the ¹H NMR will be the coupling constant between the vinyl protons.

3.2.2. X-ray Crystallography

Single-crystal X-ray diffraction will provide unequivocal proof of the stereochemistry and detailed information about the conformation of the piperidine ring and the orientation of the naphthyl group in the solid state. As the synthesized product is a syrup, crystallization will be a critical step. If direct crystallization is challenging, preparation of a crystalline salt (e.g., hydrochloride, tartrate) may be necessary.

Proposed Biological Evaluation: Choline Acetyltransferase Inhibition Assay

The primary biological activity of interest for these compounds is the inhibition of choline acetyltransferase. A standard in vitro assay can be employed to determine the inhibitory potency (IC₅₀) of each purified isomer.

Caption: ChAT inhibition signaling pathway.

3.3.1. Experimental Protocol: In Vitro ChAT Inhibition Assay

-

Enzyme Source: Recombinant human choline acetyltransferase.

-

Substrates: Acetyl-Coenzyme A and [³H]-Choline.

-

Procedure:

-

The purified cis and trans isomers are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

A reaction mixture containing the enzyme, [³H]-Choline, and varying concentrations of the test compound (or vehicle control) in a suitable buffer is pre-incubated.

-

The reaction is initiated by the addition of Acetyl-CoA.

-

After a defined incubation period at 37°C, the reaction is stopped.

-

The product, [³H]-Acetylcholine, is separated from the unreacted [³H]-Choline using an appropriate method (e.g., ion-exchange chromatography or liquid-liquid extraction).

-

The amount of [³H]-Acetylcholine formed is quantified by liquid scintillation counting.

-

The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.

-

The IC₅₀ value for each isomer is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This technical guide has consolidated the available information on the synthesis of a cis/trans isomer mixture of this compound and has proposed a detailed and logical experimental workflow for the separation, characterization, and biological evaluation of the individual isomers. The successful execution of these proposed protocols will provide crucial data on the stereochemistry-activity relationship of this compound as a potential choline acetyltransferase inhibitor. This information will be invaluable for the rational design and development of novel therapeutic agents for neurodegenerative diseases.

References

The Piperidine Scaffold: A Cornerstone in Modern Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its remarkable versatility as a scaffold for drug design.[1] This technical guide provides an in-depth exploration of the therapeutic applications of piperidine derivatives, focusing on their roles in oncology, neurodegenerative disorders, infectious diseases, and metabolic conditions. It offers a compilation of quantitative biological data, detailed experimental methodologies, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Applications of Piperidine Derivatives

Piperidine-containing compounds have emerged as a crucial class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[2] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways such as PI3K/Akt and NF-κB.[2][3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Piperidine-substituted thiophene[3,2-d]pyrimidine (15a) | PC-3 (Prostate) | 3.7 | [4] |

| 3,4,6-Trisubstituted piperidine (E22) | SKOV3 (Ovarian) | 0.09 (Akt1 inhibition) | [5][6] |

| Piperazine-linked pyrimidine (5b) | MCF-7 (Breast) | 6.29 | [3] |

| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-231 (Breast) | 20 µg/mL | [7] |

| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-468 (Breast) | 25 µg/mL | [7] |

| Piperine | HCT-8 (Colon) | 66.0 | [8] |

| Piperine | B16 (Melanoma) | 69.9 | [8] |

| CDC42 Inhibitor (Compound 5) | SKM28 (Melanoma) | 2.6-3.9 | [9] |

Signaling Pathways in Cancer

PI3K/Akt Signaling Pathway Inhibition: The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its hyperactivation is common in many cancers.[4] Certain piperidine derivatives have been designed to inhibit key kinases in this pathway, such as Akt.[4][5][6] Inhibition of Akt phosphorylation prevents the downstream signaling that promotes cell survival and growth, ultimately leading to apoptosis in cancer cells.

Caption: PI3K/Akt pathway inhibition by piperidine derivatives.

NF-κB Signaling Pathway Modulation: The NF-κB signaling pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation.[3] Piperidine-containing compounds can inhibit the activation of NF-κB, thereby suppressing the expression of downstream anti-apoptotic genes and sensitizing cancer cells to apoptosis.[3]

Caption: NF-κB pathway modulation by piperidine derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity: The MTT assay is a colorimetric method used to assess cell viability.[10][11][12] It measures the metabolic activity of cells, which is an indicator of their viability.

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

-

Treat the cells with various concentrations of the piperidine derivative and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7][10]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.[7]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][11]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Neuroprotective Applications of Piperidine Derivatives

Piperidine-based compounds have shown significant promise in the treatment of neurodegenerative disorders like Alzheimer's disease. A primary strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Data: Neuroprotective Activity

The following table presents the in vitro inhibitory activity of selected piperidine derivatives against acetylcholinesterase (AChE), with IC50 values indicating the concentration required for 50% enzyme inhibition.

| Compound/Derivative Class | IC50 (AChE) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | 0.56 nM | [4] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, Donepezil) | 5.7 nM | [11] |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b) | 0.39 µM | [3] |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | 13 nM | [13] |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5a) | 0.09 µM | [13] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method): This is a widely used method to screen for AChE inhibitors.

-

Materials:

-

96-well microplate

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Piperidine derivative test compounds

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of the AChE enzyme, DTNB, and the piperidine test compounds in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the ATCI substrate solution.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Antiviral Applications of Piperidine Derivatives

The piperidine scaffold is present in several antiviral agents, demonstrating efficacy against a range of viruses, including influenza and human immunodeficiency virus (HIV).[14]

Quantitative Data: Antiviral Activity

The following table shows the in vitro antiviral activity of selected piperidine derivatives, with EC50 values representing the concentration required to inhibit 50% of the viral cytopathic effect.

| Compound/Derivative Class | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A | MDCK | 0.05 |[10] | | 1,4,4-Trisubstituted piperidine (2) | HCoV-229E | HEL | 7.4 |[15] | | Piperidine-substituted purine (FZJ05) | Influenza A/H1N1 | MDCK | Lower than ribavirin |[14] | | Piperidine-substituted triazine derivatives | HIV-1 (wild-type) | MT-4 | Low nanomolar | | | Thiophene[3,2-d]pyrimidine derivative (15a) | HIV-1 (wild-type) | MT-4 | 1.75 nM |[14] |

Experimental Protocols

Plaque Reduction Assay for Influenza Virus: This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques.[16][17][18][19]

-

Materials:

-

Procedure:

-

Infect confluent MDCK cell monolayers with a known amount of influenza virus for 1-2 hours.[16]

-

Remove the virus inoculum and wash the cells.

-

Overlay the cell monolayers with a semi-solid medium containing different concentrations of the piperidine derivative.[16]

-

Incubate the plates for 2-3 days to allow for plaque formation.[16]

-

Fix the cells and stain with crystal violet to visualize the plaques.[16]

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.

-

Antidiabetic Applications of Piperidine Derivatives

Piperidine derivatives have also been investigated for their potential in managing diabetes, primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

Quantitative Data: Antidiabetic Activity

The table below lists the in vitro inhibitory activity of selected piperidine derivatives against α-glucosidase, with IC50 values indicating the concentration for 50% enzyme inhibition.

| Compound/Derivative Class | IC50 (α-glucosidase) (µM) | Reference |

| Dihydrofuro[3,2-b]piperidine derivative (32) | 0.07 | |

| Dihydrofuro[3,2-b]piperidine derivative (28) | 0.5 | |

| Piperidine-substituted chalcone | 9.86 | [20] |

| β-Carboline derivative with piperazine moiety | 8.9 | [20] |

| 6-(4-Substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivative | 0.85 - 29.72 | [20] |

Experimental Protocols

α-Glucosidase Inhibition Assay: This assay determines the ability of a compound to inhibit the α-glucosidase enzyme.

-

Materials:

-

96-well microplate

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Phosphate buffer (pH 6.8)

-

Piperidine derivative test compounds

-

Sodium carbonate (Na2CO3) solution

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, mix the α-glucosidase enzyme solution with the piperidine test compound at various concentrations and pre-incubate.

-

Add the pNPG substrate to initiate the enzyme reaction.

-

The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.

-

Synthesis of Piperidine Derivatives

A multitude of synthetic strategies have been developed to access the piperidine core, ranging from classical cyclization reactions to modern multicomponent reactions.[1]

Experimental Protocols

Ugi Four-Component Reaction (U-4CR): This multicomponent reaction is a powerful tool for the rapid synthesis of diverse piperidine-containing scaffolds.[15][21][22][23][24]

-

General Procedure:

-

To a solution of an amine (e.g., aniline) in a suitable solvent (e.g., methanol), add an isocyanide, a ketone (e.g., a substituted 4-piperidone), and a carboxylic acid (e.g., propionic acid).[22]

-

Stir the reaction mixture at an elevated temperature (e.g., 55-65°C) for a specified time (e.g., 18-24 hours).[21][22]

-

Remove the solvent under reduced pressure.

-

Purify the resulting product by a suitable method, such as silica gel flash chromatography, to obtain the desired 1,4-disubstituted piperidine derivative.[22]

-

Logical Workflow for Piperidine Synthesis and Evaluation

Caption: Workflow for piperidine-based drug discovery.

Conclusion

The piperidine scaffold continues to be a highly privileged and fruitful starting point for the design of novel therapeutic agents. Its structural simplicity, coupled with the ability to introduce diverse functionalities at multiple positions, allows for the fine-tuning of pharmacological properties to target a wide range of diseases. The ongoing exploration of new synthetic methodologies and a deeper understanding of the molecular mechanisms by which piperidine derivatives exert their effects will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. This guide serves as a foundational resource to aid researchers and drug development professionals in this endeavor.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. nwmedj.org [nwmedj.org]

- 9. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. researchhub.com [researchhub.com]

- 13. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.7. Plaque Reduction Assay [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. Influenza virus plaque assay [protocols.io]

- 19. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-Methyl-4-(1-naphthylvinyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(1-naphthylvinyl)piperidine is a synthetic compound belonging to the piperidine class of molecules. Structurally, it features a piperidine ring with a methyl group at the nitrogen atom and a naphthylvinyl substituent at the fourth position. This compound has garnered interest in neuropharmacological research due to its potential as an inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] Inhibition of ChAT can modulate cholinergic signaling, a pathway implicated in various neurological functions and diseases, including Alzheimer's disease.[2][3]

These application notes provide an overview of the biological activity of a closely related analog, detailed experimental protocols for assessing its enzymatic activity, and a visualization of the relevant signaling pathway.

Data Presentation

| Compound | Assay Type | Organism | Key Findings | Reference |

| (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115) | In vivo Choline Acetyltransferase (CAT) Activity | Rat | Up to 80% decrease in brain CAT activity with multiple ip administrations. | [4][5] |

| (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115) | In vivo Acetylcholine (ACh) Levels | Rat | Up to 25% reduction in brain ACh levels. | [4][5] |

| (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115) | In vivo Nicotinic Receptor Binding | Rat | 45% increase in nicotinic receptor binding in the cortex after a 3-week administration. | [4][5] |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of choline acetyltransferase. This enzyme plays a critical role in the cholinergic signaling pathway, which is essential for cognitive functions such as learning and memory. A deficit in cholinergic signaling is a key hypothesis in the pathology of Alzheimer's disease.[2]

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on choline acetyltransferase.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Protocol 1: In Vitro Choline Acetyltransferase (ChAT) Activity Assay

This protocol is adapted from standard colorimetric assays for ChAT activity.

Objective: To determine the in vitro inhibitory effect of this compound on choline acetyltransferase activity.

Materials:

-

Recombinant human Choline Acetyltransferase (ChAT)

-

This compound

-

Acetyl-CoA

-

Choline chloride

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in phosphate buffer to achieve a range of desired concentrations.

-

Prepare solutions of Acetyl-CoA, choline chloride, and DTNB in phosphate buffer.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the following in order:

-

Phosphate buffer

-

ChAT enzyme solution

-

Varying concentrations of this compound or vehicle control (DMSO).

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding Acetyl-CoA and choline chloride to each well.

-

-

Detection:

-

After a 30-minute incubation at 37°C, add DTNB solution to each well. DTNB reacts with the coenzyme A (CoA) produced during the reaction to form a yellow product.

-

Measure the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ChAT inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Caption: Workflow for the in vitro choline acetyltransferase (ChAT) inhibition assay.

Protocol 2: In Vivo Assessment of Acetylcholine Levels in Rodent Brain

This protocol outlines a general procedure for evaluating the effect of this compound on brain acetylcholine levels in a rodent model.

Objective: To determine the in vivo effect of this compound on acetylcholine concentrations in specific brain regions of rats or mice.

Materials:

-

This compound

-

Experimental animals (e.g., Wistar rats)

-

Vehicle solution (e.g., saline with a small percentage of a solubilizing agent)

-

Anesthesia

-

Dissection tools

-

Homogenizer

-

Reagents and equipment for acetylcholine quantification (e.g., HPLC with electrochemical detection or a commercially available ELISA kit)

Procedure:

-

Animal Dosing:

-

Administer this compound or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal injection).

-

-

Tissue Collection:

-

At a predetermined time point after dosing, euthanize the animals using an approved method.

-

Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).

-

Immediately freeze the tissue samples in liquid nitrogen to prevent acetylcholine degradation.

-

-

Sample Preparation:

-

Homogenize the frozen brain tissue in an appropriate buffer.

-

Process the homogenate to extract acetylcholine (e.g., by protein precipitation).

-

-

Acetylcholine Quantification:

-

Analyze the acetylcholine content in the prepared samples using a validated analytical method such as HPLC-ECD or an ELISA kit.

-

-

Data Analysis:

-

Compare the acetylcholine levels in the brains of animals treated with this compound to those of the vehicle-treated control group.

-

Perform statistical analysis to determine the significance of any observed differences.

-

Caption: Workflow for in vivo assessment of brain acetylcholine levels.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of brain choline acetyltransferase in vivo: (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115), a depot form of a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(1-Naphthylvinyl)pyridine decreases brain acetylcholine in vivo, but does not alter the level of acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of 1-Methyl-4-(1-naphthylvinyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(1-naphthylvinyl)piperidine is a piperidine derivative with significant activity as a choline acetyltransferase (ChAT) inhibitor.[1][2] This compound is of interest in pharmacological research, particularly in the context of neurodegenerative diseases such as Alzheimer's disease, due to its role in the cholinergic signaling pathway.[1][3][4] Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including bulk pharmaceutical ingredients and biological samples, to support drug development and research studies.

This document provides detailed application notes and protocols for the analytical detection of this compound, covering chromatographic and spectroscopic techniques. The provided protocols are based on established methods for similar piperidine derivatives and can be adapted and validated for specific research needs.

Signaling Pathway of Choline Acetyltransferase (ChAT) Inhibition

This compound functions by inhibiting the enzyme choline acetyltransferase (ChAT).[1][2] ChAT is responsible for the synthesis of the neurotransmitter acetylcholine (ACh) from its precursors, choline and acetyl-coenzyme A (acetyl-CoA).[4][5] By blocking the activity of ChAT, this compound reduces the levels of acetylcholine in the cholinergic system.[1] This mechanism is a key area of investigation for its potential therapeutic effects.

Caption: Inhibition of Acetylcholine Synthesis by this compound.

Analytical Methods

The detection and quantification of this compound can be achieved using various analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly well-suited for this purpose, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given that gas chromatography has been used for the analysis of the cis and trans isomers of this compound, this is a primary recommended method.[6]

Sample Preparation (General Protocol for Biological Matrices):

A general workflow for sample preparation for GC-MS analysis is outlined below.

Caption: General Sample Preparation Workflow for GC-MS Analysis.

Experimental Protocol: GC-MS Analysis

This protocol is a starting point and should be optimized and validated for the specific matrix and instrumentation.

-

Sample Extraction (LLE):

-

To 1 mL of biological sample (e.g., plasma, urine), add a suitable internal standard.

-

Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Repeat the extraction process.

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol or ethyl acetate).

-

-

GC-MS Conditions:

-

Column: 5% phenyl/95% methyl silicone column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp to 290°C at 15°C/min.

-

Hold at 290°C for 10 minutes.

-

-

MS Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance characteristics for a validated GC-MS method.

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC. For piperidine-containing compounds, reversed-phase HPLC is a common approach.

Experimental Protocol: HPLC-UV/MS Analysis

This protocol is based on methods for similar piperidine derivatives and should be optimized for the target analyte.[7][8]

-

Sample Preparation (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load 1 mL of the sample onto the cartridge.

-

Wash the cartridge with 3 mL of water.

-

Elute the analyte with 3 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Gradient Program:

-

Start with 95% A, hold for 1 minute.

-

Ramp to 5% A over 10 minutes.

-

Hold at 5% A for 2 minutes.

-

Return to 95% A over 1 minute.

-

Hold at 95% A for 4 minutes (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection:

-

UV detector at a suitable wavelength (to be determined by UV scan of the pure compound).

-

Mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

-

Quantitative Data Summary (Hypothetical)

| Parameter | Expected Value |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 10% |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key characteristic IR absorptions for this compound include:[6]

-

3060-3000 cm⁻¹: C-H stretching (aromatic and vinyl)

-

2940-2850 cm⁻¹: C-H stretching (aliphatic)

-

1590, 1510 cm⁻¹: C=C stretching (aromatic)

-

970 cm⁻¹: Trans C-H bend (vinyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms. The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals at:[6]

-

δ 7.40 (m, 7H): Aromatic protons of the naphthyl group.

-

δ 6.13 (d.d, J=6 Hz, 2H): Vinyl protons.

-

δ 2.68 (m, 2H): Piperidine protons adjacent to the nitrogen.

-

δ 2.20 (s, 3H): Methyl protons.

-

δ 1.70 (m, 5H) and 1.33 (m, 2H): Remaining piperidine protons.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the detection and quantification of this compound. The proposed GC-MS and HPLC protocols, along with the spectroscopic data, offer robust starting points for researchers in drug development and related scientific fields. It is essential that these methods are thoroughly validated for the specific application and matrix to ensure accurate and reliable results.

References

- 1. What are CHAT inhibitors and how do they work? [synapse.patsnap.com]

- 2. Buy this compound (EVT-445136) | 117613-42-0 [evitachem.com]

- 3. Inhibition of Choline Acetyltransferase as a Mechanism for Cholinergic Dysfunction Induced by Amyloid-β Peptide Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholine Synthesis and Metabolism [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assays of 1-Methyl-4-(1-naphthylvinyl)piperidine Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(1-naphthylvinyl)piperidine is a piperidine derivative with recognized activity as an inhibitor of choline acetyltransferase (ChAT), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine.[1] This activity suggests its potential as a modulator of the cholinergic system, with possible applications in the study of neurodegenerative disorders such as Alzheimer's disease.[1] Given its chemical structure, it is also prudent to investigate its potential interactions with other key neurotransmitter systems, such as the monoamine transporters, which include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][3]

These application notes provide detailed protocols for a selection of in vitro assays to facilitate the comprehensive pharmacological characterization of this compound. The described assays will enable researchers to quantify its inhibitory activity on choline acetyltransferase and to determine its binding affinity and functional inhibition of the key monoamine transporters.

Data Presentation: Illustrative Pharmacological Profile

The following table summarizes hypothetical quantitative data for this compound, which could be generated using the protocols detailed below. This data is for illustrative purposes to demonstrate how results can be presented.

| Target | Assay Type | Parameter | Illustrative Value (nM) |

| Choline Acetyltransferase (ChAT) | Enzyme Activity | IC50 | 85 |

| Dopamine Transporter (DAT) | Radioligand Binding | Ki | 120 |

| Neurotransmitter Uptake | IC50 | 250 | |

| Serotonin Transporter (SERT) | Radioligand Binding | Ki | 350 |

| Neurotransmitter Uptake | IC50 | 780 | |

| Norepinephrine Transporter (NET) | Radioligand Binding | Ki | 180 |

| Neurotransmitter Uptake | IC50 | 400 |

Experimental Protocols

Choline Acetyltransferase (ChAT) Activity Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on choline acetyltransferase activity.

Materials:

-

Recombinant human choline acetyltransferase (ChAT)

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

Choline chloride

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Coenzyme A (CoA) standard

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Diluted this compound or vehicle control

-

Choline chloride solution

-

Recombinant ChAT enzyme

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding Acetyl-CoA to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the color by adding DTNB solution. DTNB reacts with the Coenzyme A produced during the reaction to form a colored product.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percentage of ChAT inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)

This protocol is designed to determine the binding affinity (Ki) of this compound for DAT, SERT, and NET using a competitive radioligand binding assay.[4][5][6]

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radioligands:

-